molecular formula C12H14N2O B7547428 1-(4-Amino-2-methylquinolin-3-yl)ethanol

1-(4-Amino-2-methylquinolin-3-yl)ethanol

Cat. No. B7547428
M. Wt: 202.25 g/mol
InChI Key: CGNUFQNISVSNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-methylquinolin-3-yl)ethanol, also known as AMQE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylquinolin-3-yl)ethanol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Amino-2-methylquinolin-3-yl)ethanol has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potentially safe compound for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Amino-2-methylquinolin-3-yl)ethanol in lab experiments is its low toxicity profile, which makes it a potentially safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 1-(4-Amino-2-methylquinolin-3-yl)ethanol. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs with improved efficacy and safety profiles. Another direction is to explore its potential applications in materials science and environmental science, which may lead to the development of new materials and technologies for various applications. Additionally, further studies on its toxicity profile and pharmacokinetics may be necessary for its development as a therapeutic agent.

Scientific Research Applications

1-(4-Amino-2-methylquinolin-3-yl)ethanol has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, 1-(4-Amino-2-methylquinolin-3-yl)ethanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. In materials science, 1-(4-Amino-2-methylquinolin-3-yl)ethanol has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-(4-Amino-2-methylquinolin-3-yl)ethanol has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

1-(4-amino-2-methylquinolin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6,8,15H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNUFQNISVSNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-methylquinolin-3-yl)ethanol

Synthesis routes and methods

Procedure details

1-(4-amino-2-methyl-3-quinolinyl)-ethanone (2 g) was added all at once as a solid to a stirred suspension of sodium borohydride (1.13 g) in isopropanol (50 ml). The mixture was refluxed for several hours until the reaction was complete based on thin-layer chromatography (silica gel, 10% methanol/dichloromethane). Methanol (10 ml) and water (5 ml) were added and the mixture was allowed to cool slowly to room temperature. Most of the solvent was evaporated under vacuum, and the concentrate partitioned between water and ethyl acetate. The ethyl acetate extract was dried (saturated sodium chloride wash, sodium sulfate) and the ethyl acetate removed under vacuum. The resulting solid was recrystallized from acetonitrile to give 1.5 g of crystals, mp 214°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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